5-Chloro-2-methylbenzaldehyde
Overview
Description
5-Chloro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO. It is a chlorinated derivative of benzaldehyde, characterized by the presence of a chlorine atom at the fifth position and a methyl group at the second position on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
As an aldehyde, it can potentially react with various biological molecules such as proteins and nucleic acids .
Mode of Action
5-Chloro-2-methylbenzaldehyde, being an aldehyde, can undergo nucleophilic addition reactions with nitrogen-containing compounds such as amines . This reaction forms imines or hydrazones, which are essentially irreversible processes . The oxygen in the aldehyde can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .
Biochemical Pathways
The formation of imines or hydrazones can potentially interfere with normal biochemical processes, especially those involving proteins and nucleic acids .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body .
Result of Action
Its ability to form imines or hydrazones can potentially alter the structure and function of proteins and nucleic acids .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic addition reactions can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the detoxification of aldehydes in the body. Additionally, this compound can form Schiff bases with amines, which are important intermediates in organic synthesis .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation . Additionally, this compound can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important for understanding the compound’s potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used safely in various experimental settings. At high doses, this compound can induce significant toxicity, including liver and kidney damage . Threshold effects have been observed, where the compound’s impact on biological systems increases dramatically beyond a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form 5-Chloro-2-methylbenzoic acid, which is further conjugated with glucuronic acid or sulfate for excretion . The compound can also undergo reduction to form 5-Chloro-2-methylbenzyl alcohol, which is then oxidized to the corresponding carboxylic acid. These metabolic pathways are essential for the detoxification and elimination of this compound from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific carrier proteins . The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biochemical effects. Understanding the transport and distribution of this compound is crucial for assessing its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is determined by specific targeting signals and post-translational modifications that direct it to these compartments. The presence of this compound in different subcellular locations can affect its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2-methylbenzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-chloro-2-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 5-chloro-2-methylbenzyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: 5-Chloro-2-methylbenzoic acid
Reduction: 5-Chloro-2-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-2-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
- 2-Chloro-5-methylbenzaldehyde
- 5-Chloro-2-ethoxybenzaldehyde
- 5-Chloro-2-methoxybenzaldehyde
Comparison: 5-Chloro-2-methylbenzaldehyde is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which can influence its reactivity and properties. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYTVUGYXUWXGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492927 | |
Record name | 5-Chloro-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58966-34-0 | |
Record name | 5-Chloro-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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